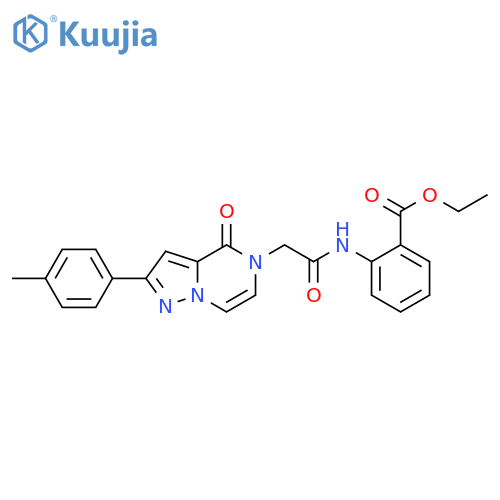

Cas no 941963-84-4 (ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate)

ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate 化学的及び物理的性質

名前と識別子

-

- NZAFXUUEDAGOES-UHFFFAOYSA-N

- ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate

-

- インチ: 1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29)

- InChIKey: NZAFXUUEDAGOES-UHFFFAOYSA-N

- SMILES: C(OCC)(=O)C1=CC=CC=C1NC(CN1C=CN2N=C(C3=CC=C(C)C=C3)C=C2C1=O)=O

ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3222-0842-2μmol |

ethyl 2-{2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate |

941963-84-4 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3222-0842-1mg |

ethyl 2-{2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate |

941963-84-4 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3222-0842-2mg |

ethyl 2-{2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate |

941963-84-4 | 90%+ | 2mg |

$59.0 | 2023-04-27 |

ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate 関連文献

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

7. Back matter

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoateに関する追加情報

Professional Introduction to Ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate (CAS No. 941963-84-4)

Ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate, a compound with the CAS number 941963-84-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound features a complex arrangement of heterocyclic rings and functional groups, which contribute to its distinctive chemical behavior and biological activity.

The core of the molecule is a benzoate moiety, which is a well-known pharmacophore in medicinal chemistry. Benzoate derivatives have been extensively studied for their various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In Ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate, the benzoate group is linked to an acetamido group, which further enhances the compound's potential biological activity. This acetamido group is connected to a pyrazolo[1,5-a]pyrazine ring system, a structure that has shown promise in several preclinical studies.

The presence of the 4-methylphenyl group in the molecule adds another layer of complexity and functionality. This aromatic ring is known to influence the electronic properties of the molecule and can affect its interactions with biological targets. The 4-methylphenyl group is also part of a larger pyrazolo[1,5-a]pyrazine moiety, which is a key feature contributing to the compound's unique chemical profile. This heterocyclic system has been studied for its potential in modulating various biological pathways, making it an attractive scaffold for drug development.

Recent research has highlighted the importance of pyrazolo[1,5-a]pyrazine derivatives in pharmaceutical applications. These compounds have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific arrangement of atoms in Ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate contributes to its potential as a lead compound in drug discovery efforts. The combination of the benzoate and pyrazolo[1,5-a]pyrazine moieties creates a multifunctional molecule that could interact with multiple targets simultaneously.

In vitro studies have begun to explore the pharmacological properties of Ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate. These preliminary findings suggest that the compound may have significant therapeutic potential. For instance, its ability to modulate enzyme activity and interfere with signaling pathways has been observed in several cell-based assays. The compound's interaction with biological targets such as kinases and transcription factors is particularly noteworthy. These interactions could lead to novel therapeutic strategies for treating various diseases.

The synthesis of Ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate involves multiple steps and requires precise control over reaction conditions. The synthesis typically starts with the preparation of key intermediates such as the pyrazolo[1,5-a]pyrazine core. Advanced synthetic techniques are employed to ensure high yield and purity. The final step involves coupling the intermediate with the benzoate moiety through a series of well-established reactions. The use of modern spectroscopic methods allows for detailed characterization of the compound at each stage of synthesis.

The pharmacokinetic properties of Ethyl 2-{2-(CAS No. 94196384-84-44) are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its potential as a drug candidate. Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic profiles suitable for further development into an oral therapeutic agent.

The future direction of research on Ethyl 2-{product name: ethyl 2-{name keywords: ethyl} includes exploring its mechanisms of action in greater detail. By understanding how this compound interacts with biological targets at a molecular level, researchers can identify ways to optimize its therapeutic effects while minimizing side effects. Additionally, computational modeling techniques are being used to predict how different modifications to the molecular structure might affect its biological activity.

The development of new drugs is often a lengthy and complex process involving multiple stages from discovery to clinical trials. Ethyl 2-{CAS No.: ethyl94196384-84-44} represents an early but promising step in this process. Its unique structural features and preliminary biological activity make it an attractive candidate for further investigation by pharmaceutical companies interested in developing new treatments for various diseases.

In conclusion,Ethyl 2-{product name: ethyl}{

name keywords: ethyl}

Ethyl{

CAS No.: eth

94196384-84

}}benzoate (CAS No.

)

)

)

)

)

) represents

) represents

) represents

) represents

) represents

) represents

) represents

941963-84-4 (ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate) Related Products

- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)

- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)

- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)